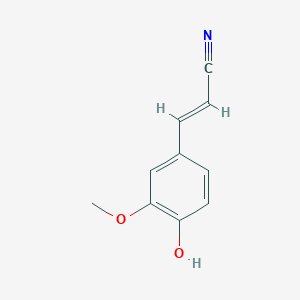
3-(3-Methoxy-4-hydroxyphenyl)acrylonitrile
説明
3-(3-Methoxy-4-hydroxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxy-4-hydroxyphenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxy-4-hydroxyphenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition : Acrylamide derivatives, including compounds similar to 3-(3-Methoxy-4-hydroxyphenyl)acrylonitrile, have been studied for their efficacy as corrosion inhibitors in nitric acid solutions for metals like copper. They have shown potential as effective inhibitors, with maximum efficiencies reaching over 80% (Abu-Rayyan et al., 2022).
Synthesis of Bioactive Heterocycles : Derivatives of acrylonitrile have been synthesized and characterized for their potential use in constructing bioactive heterocycles, essential in pharmaceuticals and materials science (Kavitha et al., 2006).
Nonlinear Optical Materials : Certain acrylonitrile derivatives have been analyzed for their potential in nonlinear optical materials due to their significant linear polarizabilities and hyperpolarizabilities, which are crucial in the field of photonics and optoelectronics (Asiri et al., 2011).
Enzymatic Synthesis of β-Amino-amides : The nitrile biocatalytic activity of specific microorganisms has been utilized to hydrolyze β-aminonitriles, including derivatives of 3-(3-Methoxy-4-hydroxyphenyl)acrylonitrile, to β-amino-amides, which have significant pharmaceutical implications (Chhiba et al., 2012).
Acetylcholinesterase Inhibition : Z-acrylonitrile derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's (Parveen et al., 2014).
Crystal Structure Analysis : The synthesis and crystal structure of E and Z isomers of acrylonitrile derivatives have been explored, contributing to the understanding of molecular structures in materials science (Shinkre et al., 2008).
Anticorrosion Studies : Anticorrosion performance of similar acrylonitrile derivatives has been assessed, combining experimental and theoretical approaches to understand molecule-metal interactions, crucial in material protection (Tigori et al., 2022).
Environmental Applications : Acrylonitrile derivatives have been used in the synthesis of polymeric particles for environmental applications like organic contaminant removal and catalysis, showcasing their versatility in environmental science (Sahiner et al., 2011).
Cancer Research : Acrylonitrile derivatives have been identified for their potential in cancer treatment, particularly in inhibiting the growth of human cancer cell lines, signifying their importance in oncological research (Tarleton et al., 2011).
Synthetic Chemistry : Novel synthetic approaches to create acrylonitrile derivatives have been developed, contributing to advancements in chemical synthesis and the production of biologically active compounds (Popov et al., 2010).
特性
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,12H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOBXJSXAVHDP-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





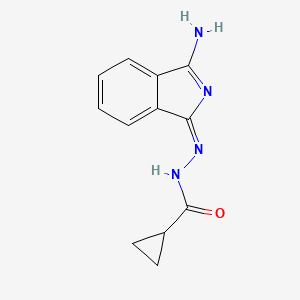
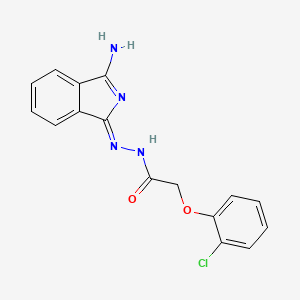
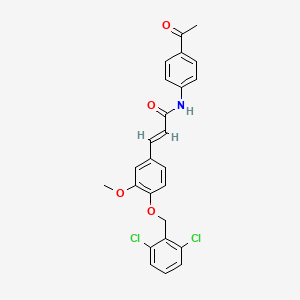
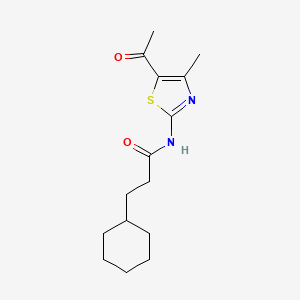
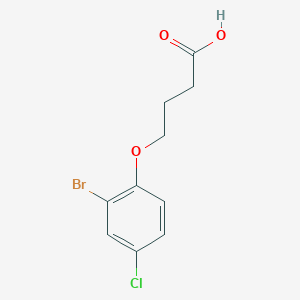

![Ethyl 2-{[(4-hydroxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7749310.png)
![Ethyl 4-cyano-3-methyl-5-[4-(4-propylphenoxy)butanoylamino]thiophene-2-carboxylate](/img/structure/B7749343.png)
![(Z)-2-cyano-3-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B7749349.png)
![2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetonitrile](/img/structure/B7749351.png)
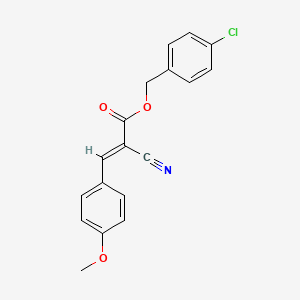
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B7749357.png)